L-368,899 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

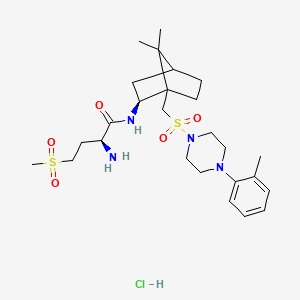

(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUFQWFJHXXXEQ-PHSYAEQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43ClN4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its high selectivity for the OTR over the structurally related vasopressin (AVP) receptors has established it as a critical pharmacological tool for investigating the physiological roles of the oxytocin system.[3][4] This document provides a comprehensive overview of the mechanism of action of L-368,899, detailing its binding affinity, selectivity, and its effects in functional assays. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and drug development efforts.

Introduction

Originally developed for the management of preterm labor, L-368,899 has become a widely used research tool to explore the central and peripheral functions of oxytocin.[5][6] As a competitive antagonist, L-368,899 blocks the binding of the endogenous ligand, oxytocin, to its receptor, thereby inhibiting downstream signaling cascades.[7] This antagonistic action allows for the elucidation of oxytocin's role in a variety of physiological processes, including uterine contractions, social behaviors, and pain perception.[2][5] The compound's ability to cross the blood-brain barrier further extends its utility to the study of central oxytocinergic pathways.[1]

Mechanism of Action: Oxytocin Receptor Antagonism

The primary mechanism of action of L-368,899 is its competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR). In its active state, the OTR typically couples to Gαq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses. L-368,899 binds to the OTR, preventing the conformational change necessary for G-protein coupling and thereby blocking the initiation of this signaling pathway.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor triggers a cascade of intracellular events, as depicted in the diagram below. L-368,899 inhibits this pathway at the initial receptor binding stage.

Quantitative Pharmacological Data

The potency and selectivity of L-368,899 have been quantified through various in vitro binding assays. The following tables summarize the key findings.

Binding Affinity for Oxytocin Receptors

| Species/Tissue | Assay Type | Parameter | Value (nM) | Reference(s) |

| Human Uterus | Radioligand Binding | IC₅₀ | 26 | [1][4] |

| Rat Uterus | Radioligand Binding | IC₅₀ | 8.9 | [1][4] |

| Coyote Brain | Radioligand Binding | Kᵢ | 12.38 | [8] |

Selectivity Profile: Oxytocin vs. Vasopressin Receptors

| Receptor Subtype | Parameter | Value (nM) | Fold Selectivity (OTR vs. AVPR) | Reference(s) |

| Vasopressin V₁ₐ | IC₅₀ | 370 | > 40-fold | [3][4] |

| Vasopressin V₂ | IC₅₀ | 570 | > 40-fold | [3][4] |

| Coyote AVPR1a | Kᵢ | 511.6 | ~41-fold | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of L-368,899.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor.

Objective: To determine the inhibition constant (Kᵢ) of L-368,899 for the oxytocin receptor.

Materials:

-

Cell Membranes: Prepared from cells or tissues expressing the oxytocin receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the OTR, such as [¹²⁵I]-ornithine vasotocin (B1584283) analog (¹²⁵I-OVTA).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Competition: Radioligand and serial dilutions of L-368,899.

-

-

Initiate Reaction: Add the membrane preparation to all wells.

-

Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

In Vivo Uterine Contraction Assay

This assay assesses the functional antagonism of L-368,899 on oxytocin-induced uterine contractions in an animal model.

Objective: To evaluate the inhibitory effect of L-368,899 on oxytocin-induced uterine contractions in vivo.

Materials:

-

Animal Model: Adult female rats.

-

Test Compound: this compound.

-

Agonist: Oxytocin.

-

Vehicle: Sterile saline.

-

Surgical and Monitoring Equipment: Anesthesia, catheters, pressure transducer, polygraph.

Procedure:

-

Animal Preparation: Anesthetize the rat.

-

Surgical Procedure: Place cannulas in the jugular vein for drug administration and in a uterine horn for monitoring intrauterine pressure via a water-filled balloon-tipped catheter.

-

Drug Administration: Administer a single bolus injection of L-368,899 or vehicle intravenously.

-

Oxytocin Challenge: After a set time (e.g., 5 minutes), administer a single bolus of oxytocin to induce uterine contractions.

-

Monitoring: Record uterine contractile activity for a defined period.

-

Data Analysis: Quantify uterine contractile activity (e.g., integrated area under the curve of the pressure recording). Compare the response to oxytocin in animals treated with L-368,899 to the vehicle-treated control group. A dose-response curve can be generated by using different doses of L-368,899 to determine the dose required to reduce the oxytocin response by 50% (AD₅₀).[1]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor. Its mechanism of action, centered on the competitive inhibition of oxytocin binding and subsequent blockade of Gαq/11-mediated signaling, is supported by robust in vitro and in vivo data. The detailed pharmacological profile and experimental methodologies presented in this guide underscore the value of L-368,899 as an indispensable tool for researchers and drug development professionals working to understand the complex roles of the oxytocin system in health and disease.

References

- 1. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Oxytocin Receptor Responsiveness by G Protein-Coupled Receptor Kinase 6 in Human Myometrial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Oxytocin Receptor (Oxtr) functional analysis tools | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]

- 5. punnettsquare.org [punnettsquare.org]

- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

L-368,899 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor.[1][2][3][4] Its development marked a significant advancement in the study of the oxytocin system, providing a valuable tool for investigating the receptor's role in various physiological processes, from uterine contractions to social behaviors.[5][6][7] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, complete with detailed experimental protocols and data presented for clear comparison.

Discovery and Synthesis

L-368,899 was first reported by a team at Merck Research Laboratories in 1994 as part of a program to develop non-peptide oxytocin antagonists with potential utility in managing preterm labor.[8][9] The discovery was the culmination of structure-activity relationship (SAR) studies aimed at mimicking the essential pharmacophoric elements of peptide-based oxytocin antagonists within a more drug-like small molecule scaffold.[8]

Synthesis

The synthesis of L-368,899 involves a multi-step process. While the full detailed synthesis is proprietary, a representative synthetic scheme can be constructed based on the information available in the public domain, including related patent literature. A key step in the synthesis is the formation of the amide linkage between the complex bicyclo[2.2.1]heptane core and the amino acid derivative.[10]

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[11] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The OTR is primarily coupled to the Gq/11 family of G-proteins.

Pharmacological Data

The pharmacological profile of L-368,899 has been characterized through a series of in vitro and in vivo studies.

In Vitro Binding Affinities

The binding affinity of L-368,899 for the oxytocin receptor and its selectivity over the related vasopressin (V1a and V2) receptors have been determined using radioligand binding assays.

| Receptor | Species/Tissue | IC50 (nM) | Reference(s) |

| Oxytocin | Rat Uterus | 8.9 | [2][3][4] |

| Oxytocin | Human Uterus | 26 | [2][3][4] |

| Vasopressin V1a | - | 370 | [3] |

| Vasopressin V2 | - | 570 | [3] |

| Oxytocin | Coyote Brain | 12.38 (Ki) | [12][13] |

| Vasopressin V1a | Coyote Brain | 511.6 (Ki) | [13] |

In Vivo Potency and Pharmacokinetics

The in vivo efficacy of L-368,899 has been demonstrated by its ability to antagonize oxytocin-induced uterine contractions. Its pharmacokinetic properties highlight its oral bioavailability.

| Parameter | Species | Value | Route | Reference(s) |

| Potency | ||||

| ED50 | Rat | 0.35 mg/kg | i.v. | [3] |

| pA2 | Rat Uterus | 8.9 | in vitro | [3] |

| Pharmacokinetics | ||||

| Bioavailability | Rat | 35% | p.o. | [8] |

| Bioavailability | Dog | 25% | p.o. | [8] |

| Bioavailability | Chimpanzee | 21% | p.o. | [8] |

| t1/2 | Rat & Dog | ~2 hr | i.v. | [14] |

| Plasma Clearance | Rat & Dog | 23-36 ml/min/kg | i.v. | [2][14] |

| Vdss | Rat | 2.0-2.6 L/kg | i.v. | [2][14] |

| Vdss | Dog | 3.4-4.9 L/kg | i.v. | [2][14] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize L-368,899.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines a method to determine the binding affinity of L-368,899 for the oxytocin receptor.

Methodology:

-

Membrane Preparation: Uterine tissue from rats or humans is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.[1]

-

Assay: In a multi-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of L-368,899. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.[1][11]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 22°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[1]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

In Vivo Antagonism of Oxytocin-Induced Uterine Contractions in Rats

This protocol describes an in vivo method to assess the potency of L-368,899 in antagonizing uterine contractions.[5][15][16][17]

Methodology:

-

Animal Preparation: Anesthetized, estrous female rats are used. A catheter is placed in the jugular vein for drug administration, and a pressure-sensitive balloon catheter is inserted into a uterine horn to monitor intrauterine pressure.[15]

-

Baseline Measurement: A baseline of uterine activity is established.

-

Drug Administration: L-368,899 is administered intravenously (i.v.) at various doses.

-

Oxytocin Challenge: A short time after the administration of L-368,899, a standard dose of oxytocin is administered i.v. to induce uterine contractions.

-

Measurement of Uterine Contractions: The frequency and amplitude of uterine contractions are recorded and quantified.

-

Data Analysis: The dose of L-368,899 that causes a 50% reduction in the oxytocin-induced uterine contractile response (ED50) is calculated.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the oxytocin system. Its high affinity and selectivity for the oxytocin receptor, coupled with its oral bioavailability and central nervous system penetration, have enabled significant progress in understanding the diverse roles of oxytocin in both peripheral and central physiology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. The antagonistic effect of oxytocin and relaxin on rat uterine segment contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-368,899 - Wikipedia [en.wikipedia.org]

- 7. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 8. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO1995027727A2 - Process for peptide segment condensation - Google Patents [patents.google.com]

- 11. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

- 13. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. scispace.com [scispace.com]

L-368,899 Hydrochloride: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research, particularly for elucidating the role of oxytocin in social behaviors. Furthermore, its inhibitory effects on uterine contractions have been explored in the context of preterm labor. This technical guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo studies.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide array of physiological and behavioral processes, including parturition, lactation, and complex social interactions. The G-protein coupled oxytocin receptor (OTR) mediates these effects. This compound has emerged as a critical pharmacological tool for investigating the endogenous functions of the oxytocin system by selectively blocking the OTR. Its non-peptide nature and oral activity offer significant advantages for in vivo research, enabling studies that were previously challenging with peptide-based antagonists.

Mechanism of Action

This compound is a competitive antagonist of the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway of the OTR involves its coupling to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction. This compound effectively blocks this entire cascade by preventing the initial conformational change in the OTR induced by oxytocin binding.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Species | IC50 (nM) | Reference |

| Oxytocin Receptor | Rat (uterus) | 8.9 | [1][2] |

| Oxytocin Receptor | Human (uterus) | 26 | [1][2] |

| Vasopressin V1a Receptor | Human | 370 | [3] |

| Vasopressin V2 Receptor | Human | 570 | [3] |

Table 2: In Vivo Efficacy in Uterine Contraction Assays (Rat)

| Administration Route | Parameter | Value | Reference |

| Intravenous (i.v.) | AD50 | 0.35 mg/kg | [2] |

| Intraduodenal (i.d.) | AD50 | 7 mg/kg | [2] |

*AD50: The dose of L-368,899 required to reduce the response to oxytocin by 50%.

Table 3: Pharmacokinetic Parameters in Animal Models

| Species | Administration | t1/2 | Oral Bioavailability (%) | Reference |

| Rat | Intravenous | ~2 hours | N/A | [1] |

| Rat | Oral (5 mg/kg) | - | 14-18 | [1] |

| Rat | Oral (25 mg/kg) | - | 17-41 | [1] |

| Dog | Intravenous | ~2 hours | N/A | [1] |

Experimental Protocols

In Vitro Uterine Contraction Assay

This protocol details a common method for assessing the antagonist activity of L-368,899 on oxytocin-induced uterine contractions in isolated tissue.

Materials:

-

Female Sprague-Dawley rats (in estrus or late-term pregnant)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2

-

Oxytocin

-

This compound

-

Organ bath system with force-displacement transducers

Methodology:

-

Humanely euthanize the rat and dissect the uterine horns.

-

Clean the uterine horns of fat and connective tissue and cut them into longitudinal strips (approximately 2 cm in length and 2-3 mm in width).

-

Mount the uterine strips in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

Record spontaneous contractions until a stable baseline is achieved.

-

To induce contractions, add a submaximal concentration of oxytocin (e.g., 1-10 nM) to the organ bath.

-

Once a stable contractile response to oxytocin is established, add increasing concentrations of this compound to the bath in a cumulative manner.

-

Record the changes in the force, frequency, and duration of contractions.

-

Calculate the inhibitory concentration 50 (IC50) of this compound.

In Vivo Uterine Contraction Assay in Rats

This protocol describes a method to evaluate the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

-

Female Sprague-Dawley rats (anesthetized)

-

Intrauterine balloon catheter or electromyography (EMG) electrodes

-

Data acquisition system

-

Oxytocin

-

This compound

Methodology:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

surgically expose the uterus and insert a fluid-filled balloon catheter into the uterine horn. Connect the catheter to a pressure transducer to monitor intrauterine pressure. Alternatively, suture bipolar EMG electrodes to the myometrial surface to record electrical activity.

-

Allow the animal to stabilize after surgery.

-

Administer a bolus intravenous injection of oxytocin to induce uterine contractions.

-

Once a consistent contractile response is observed, administer this compound via the desired route (e.g., intravenous, oral gavage).

-

Continuously record uterine pressure or EMG activity to determine the inhibitory effect of L-368,899 on the frequency and amplitude of oxytocin-induced contractions.

-

Analyze the data to determine the dose-dependent inhibition and the duration of action.

Primate Social Behavior Study

This protocol provides a framework for investigating the role of oxytocin in social behavior using L-368,899 in a primate model.

Materials:

-

Socially housed primates (e.g., common marmosets, rhesus macaques)

-

This compound

-

Vehicle control (e.g., saline)

-

Video recording equipment

-

Behavioral scoring software

Methodology:

-

Habituate the animals to the experimental procedures and the presence of observers.

-

Develop a detailed ethogram to objectively quantify social behaviors of interest. Examples of behaviors to include are:

-

Huddling: Sitting in passive, non-aggressive physical contact with another individual.

-

Food Sharing: One individual allowing another to take or eat food from their possession.

-

Proximity: Remaining within a defined distance of another individual.

-

Grooming: Picking through the fur of another individual.

-

-

On the day of the experiment, administer this compound orally at a predetermined dose (e.g., 20 mg/kg mixed in a preferred food item) or via the desired route. Administer a vehicle control to a separate group of animals.

-

After a suitable absorption period (e.g., 60-90 minutes), introduce the subject animal to a social partner or group.

-

Record the social interactions for a defined period using video cameras.

-

Score the recorded videos using the pre-defined ethogram, measuring the frequency and duration of each social behavior.

-

Compare the behavioral data between the L-368,899-treated and control groups to determine the effect of oxytocin receptor antagonism on social behavior.

Visualizations

The following diagrams illustrate key concepts related to the action and application of this compound.

Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by L-368,899.

Caption: General Experimental Workflows for this compound Research.

References

L-368,899 Hydrochloride: A Technical Guide to a Selective Oxytocin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, non-peptide, orally bioavailable antagonist of the oxytocin (B344502) receptor (OXTR).[1][2][3][4] Developed initially for potential use in managing preterm labor, it has become a valuable tool in scientific research for investigating the centrally mediated roles of oxytocin, such as those in social and pair-bonding behaviors.[5][6][7] Its ability to cross the blood-brain barrier and achieve rapid brain penetration, with accumulation in limbic regions, distinguishes it from peripherally selective antagonists.[3][5] This guide provides a comprehensive technical overview of L-368,899, summarizing its binding affinity, selectivity, and pharmacokinetic profile, and detailing key experimental protocols.

Quantitative Data

The following tables summarize the key quantitative parameters of L-368,899, facilitating comparison across different receptors and species.

Table 1: Receptor Binding Affinity and Selectivity

This table presents the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values for L-368,899 at the oxytocin receptor (OXTR) and vasopressin receptors (V₁a and V₂), demonstrating its selectivity.

| Receptor | Species/Tissue | Parameter | Value (nM) | Reference |

| Oxytocin (OTR) | Rat Uterus | IC₅₀ | 8.9 | [1][2][3][4][8] |

| Oxytocin (OTR) | Human Uterus | IC₅₀ | 26 | [1][3][8] |

| Oxytocin (OTR) | Coyote Brain | Kᵢ | 12.38 | [9] |

| Vasopressin (V₁a) | - | IC₅₀ | 370 | [2][4][8] |

| Vasopressin (V₂) | - | IC₅₀ | 570 | [2][4][8] |

| Vasopressin (AVPR1a) | Coyote Brain | Kᵢ | 511.6 | [9] |

L-368,899 displays over 40-fold selectivity for the oxytocin receptor over vasopressin V₁a and V₂ receptors.[2][3][4][9]

Table 2: In Vivo Efficacy

This table shows the effective dose of L-368,899 required to produce a 50% reduction in oxytocin-induced uterine contractions in rats.

| Assay | Species | Parameter | Value (mg/kg) | Route | Reference |

| OT-induced Uterine Contraction | Rat | ED₅₀ | 0.35 | i.v. | [3][8] |

Table 3: Pharmacokinetic Parameters in Animal Models

This table summarizes the key pharmacokinetic properties of L-368,899 following intravenous (i.v.) administration in rats and dogs.[10]

| Species | Dose (mg/kg, i.v.) | t½ (hr) | Plasma Clearance (ml/min/kg) | Vdss (liters/kg) | Reference |

| Rat | 1, 2.5, 10 | ~2 | 23 - 36* | 2.0 - 2.6 | [10] |

| Dog | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 | [10] |

*Note: In female rats at 10 mg/kg, plasma clearance decreased to 18 ml/min/kg.[10]

Table 4: Oral Bioavailability

This table details the oral bioavailability of L-368,899 in rats and dogs at different dosages.

| Species | Sex | Dose (mg/kg, oral) | Oral Bioavailability (%) | Reference |

| Rat | Female | 5 | 14 | [1][10] |

| Rat | Male | 5 | 18 | [1][10] |

| Rat | Male | 25 | 41 | [1][10] |

| Dog | Female | 5 | 17 | [10] |

| Dog | Female | 33 | 41 | [10] |

Signaling Pathways and Logical Relationships

Visualizations of the relevant biological pathways and the antagonist's mechanism of action provide a clear conceptual framework.

Caption: Oxytocin receptor signaling cascade and antagonism by L-368,899.

Caption: L-368,899 demonstrates high selectivity for the oxytocin receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key in vitro and in vivo assays used to characterize L-368,899.

Protocol 1: In Vitro Receptor Binding Affinity Assay (Competitive Binding)

This protocol is adapted from methodologies used to determine the binding affinity and selectivity of L-368,899 for coyote OXTR and AVPR1a.[9]

-

Tissue Preparation:

-

Obtain brain tissue from the species of interest (e.g., coyote).[9]

-

Rapidly dissect brain regions known to have high expression of OXTR (e.g., substantia nigra) and AVPR1a (e.g., primary visual cortex).[11]

-

Mount and section the tissue into thin slices (e.g., 20 µm) using a cryostat.

-

Thaw-mount the sections onto microscope slides and store at -80°C until use.

-

-

Competitive Binding Incubation:

-

Prepare a series of increasing concentrations of the unlabeled antagonist, L-368,899.

-

For OXTR binding, co-incubate tissue sections with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog) and the varying concentrations of L-368,899.[11]

-

For AVPR1a binding, co-incubate adjacent tissue sections with a constant concentration of a selective AVPR1a radioligand (e.g., ¹²⁵I-linear vasopressin antagonist) and the varying concentrations of L-368,899.[11]

-

Incubate the slides in a humid chamber for a specified time (e.g., 60-90 minutes) at room temperature.

-

-

Washing and Drying:

-

After incubation, wash the slides in a series of ice-cold buffer solutions to remove unbound radioligand.

-

Perform a final rinse in ice-cold distilled water to remove buffer salts.

-

Dry the slides rapidly under a stream of cool air.

-

-

Autoradiography and Quantification:

-

Expose the dried slides to a phosphor imaging screen or autoradiographic film along with radioactive standards.

-

After exposure, scan the screen or film to create a digital image of the radioligand binding.

-

Quantify the optical density of the binding in the specific brain regions using image analysis software.

-

-

Data Analysis:

-

Generate competition curves by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.

-

Calculate the IC₅₀ value from the curve, which represents the concentration of L-368,899 that inhibits 50% of the specific radioligand binding.

-

Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Uterine Contraction Assay (Rat Model)

This protocol describes a method to evaluate the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.[8]

-

Animal Preparation:

-

Use female rats in a specific stage of their estrous cycle (e.g., proestrus-estrus) to ensure uterine sensitivity to oxytocin.

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Surgically expose the uterus and insert a pressure-sensitive catheter or balloon into one of the uterine horns to measure intrauterine pressure changes.

-

Cannulate a jugular vein for intravenous (i.v.) administration of compounds.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery until a consistent baseline of uterine activity is observed.

-

Administer a bolus i.v. injection of oxytocin to induce a measurable uterine contraction. This serves as the control response.

-

After the uterine activity returns to baseline, administer a specific dose of this compound i.v.

-

After a set period (e.g., 5-10 minutes) to allow for drug distribution, administer the same bolus dose of oxytocin again.

-

Record the uterine pressure throughout the experiment.

-

-

Data Analysis:

-

Measure the amplitude and duration of the uterine contractions induced by oxytocin before and after the administration of L-368,899.

-

Calculate the percentage inhibition of the oxytocin-induced response for each dose of L-368,899.

-

Construct a dose-response curve by testing a range of L-368,899 doses in different animals.

-

From the dose-response curve, determine the ED₅₀, which is the dose of L-368,899 that causes a 50% inhibition of the maximal oxytocin-induced uterine contraction.

-

This compound is a well-characterized, selective oxytocin receptor antagonist with demonstrated oral bioavailability and central nervous system penetration.[1][5] The quantitative data and detailed protocols presented in this guide underscore its utility as a research tool for elucidating the complex roles of the oxytocin system in both peripheral and central physiological processes. While its development for preventing preterm labor did not proceed, its value in preclinical research, particularly in behavioral neuroscience, remains significant.[5][7][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. rndsystems.com [rndsystems.com]

- 5. L-368,899 - Wikipedia [en.wikipedia.org]

- 6. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]

The Pharmacological Profile of L-368,899 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] This document provides a comprehensive overview of the pharmacological properties of L-368,899, including its binding affinity, selectivity, and in vivo functional activity. Detailed experimental methodologies for key assays are provided, along with a summary of its pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Oxytocin is a neuropeptide hormone that plays a critical role in a variety of physiological processes, including uterine contractions during labor, lactation, and social behaviors.[4][5] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[4][6] The development of selective OTR antagonists like L-368,899 has been instrumental in elucidating the physiological roles of the oxytocin system and has been explored for therapeutic applications such as the management of preterm labor.[2][7][8] L-368,899, a non-peptide small molecule, offers significant advantages over peptide-based antagonists, including oral bioavailability.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo functional activities of this compound.

Table 1: In Vitro Receptor Binding Affinity of L-368,899

| Receptor | Species/Tissue | Parameter | Value (nM) | Reference(s) |

| Oxytocin Receptor | Rat Uterus | IC₅₀ | 8.9 | [1][2][9] |

| Oxytocin Receptor | Human Uterus | IC₅₀ | 26 | [2][3][9] |

| Oxytocin Receptor | Coyote Brain | Kᵢ | 12.38 | [10] |

| Vasopressin V₁ₐ Receptor | - | IC₅₀ | 370 | [1][9][11] |

| Vasopressin V₂ Receptor | - | IC₅₀ | 570 | [1][9][11] |

| Vasopressin V₁ₐ Receptor | Coyote Brain | Kᵢ | 511.6 | [10] |

Table 2: In Vivo Functional Activity of L-368,899

| Assay | Species | Administration | Parameter | Value (mg/kg) | Reference(s) |

| Inhibition of OT-stimulated uterine contractions | Rat | Intravenous (i.v.) | AD₅₀ | 0.35 | [3] |

| Inhibition of OT-stimulated uterine contractions | Rat | Intraduodenal (i.d.) | AD₅₀ | 7.0 | [3] |

Table 3: Pharmacokinetic Parameters of L-368,899

| Parameter | Species | Dose (mg/kg) | Route | Value | Reference(s) |

| Half-life (t₁/₂) | Rat & Dog | 1, 2.5, 10 | i.v. | ~2 hr | [2][12] |

| Plasma Clearance | Rat & Dog | 1, 2.5, 10 | i.v. | 23-36 mL/min/kg | [2][12] |

| Volume of Distribution (Vdss) | Rat | - | i.v. | 2.0-2.6 L/kg | [2][12] |

| Volume of Distribution (Vdss) | Dog | - | i.v. | 3.4-4.9 L/kg | [2][12] |

| Oral Bioavailability | Female Rat | 5 | p.o. | 14% | [2][12] |

| Oral Bioavailability | Male Rat | 5 | p.o. | 18% | [2][12] |

| Oral Bioavailability | Male Rat | 25 | p.o. | 41% | [2][12] |

| Oral Bioavailability | Dog | 5 | p.o. | 17% | [12] |

| Oral Bioavailability | Dog | 33 | p.o. | 41% | [12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of L-368,899 for the oxytocin receptor.

3.1.1. Materials:

-

Tissue Source: Uterine tissue from rats or humans, or brain tissue from coyotes.

-

Radioligand: [³H]-Oxytocin or a suitable iodinated OTR-selective radioligand.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Competitor: this compound.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter or gamma counter.

3.1.2. Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3.1.3. Competitive Binding Assay Protocol:

-

In a 96-well plate, add a constant concentration of the radioligand (typically at or near its Kₐ value).

-

Add increasing concentrations of this compound.

-

Initiate the binding reaction by adding the prepared membrane homogenate to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation or gamma counter.

-

Determine non-specific binding in the presence of a saturating concentration of unlabeled oxytocin.

3.1.4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-368,899 concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats

This protocol describes an in vivo assay to determine the functional antagonist activity of L-368,899.

3.2.1. Animals:

-

Female Sprague-Dawley rats in estrus.

3.2.2. Materials:

-

This compound.

-

Oxytocin.

-

Anesthetic (e.g., urethane).

-

Intrauterine balloon catheter and pressure transducer.

-

Data acquisition system.

3.2.3. Experimental Procedure:

-

Anesthetize the rat and cannulate the jugular vein for intravenous administration and the duodenum for intraduodenal administration.

-

Insert a saline-filled balloon-tipped catheter into the uterine horn to monitor intrauterine pressure.

-

Allow the animal to stabilize.

-

Administer a bolus of oxytocin intravenously to induce a consistent uterine contraction.

-

Once a stable response to oxytocin is established, administer L-368,899 either intravenously or intraduodenally at various doses.

-

After a set period, challenge the animal again with the same dose of oxytocin.

-

Record the uterine contractions and quantify the inhibition of the oxytocin-induced response.

3.2.4. Data Analysis:

-

Measure the amplitude and/or area under the curve of the uterine contractions.

-

Calculate the percentage of inhibition of the oxytocin-induced contraction for each dose of L-368,899.

-

Determine the AD₅₀ (the dose required to produce 50% of the maximal inhibition) by plotting the percentage of inhibition against the logarithm of the dose.

Visualizations

Signaling Pathway

Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Experimental Workflow

Caption: Experimental Workflow for L-368,899 Characterization.

Conclusion

This compound is a well-characterized oxytocin receptor antagonist with high potency and selectivity. Its non-peptide nature and oral bioavailability make it a valuable tool for both in vitro and in vivo studies of the oxytocin system. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the pharmacology of oxytocin receptors and for those involved in the development of novel OTR-targeting therapeutics. The compound's ability to antagonize oxytocin-induced uterine contractions has been demonstrated in multiple species, highlighting its potential as a tocolytic agent.[1][3][8] Further research may continue to explore its utility in various physiological and pathological conditions where the oxytocin system is implicated.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. reprocell.com [reprocell.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]

- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to L-368,899 Hydrochloride (CAS: 160312-62-9): A Potent and Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-368,899 hydrochloride, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. The information presented herein is intended to support research and development efforts by providing key pharmacological data, detailed experimental methodologies, and a clear understanding of its mechanism of action.

Core Compound Properties and Mechanism of Action

This compound is a high-affinity competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11. By binding to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade. This blockade effectively inhibits oxytocin-mediated physiological responses, most notably uterine contractions.[1] Its high selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors makes it a valuable tool for dissecting the specific roles of oxytocin signaling.[2][3]

The primary mechanism of action involves the inhibition of the Gq/PLC/IP3 pathway. Upon activation by oxytocin, the OTR stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. L-368,899 directly prevents this cascade from being initiated.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of L-368,899.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Species/Tissue | Value | Reference(s) |

| IC50 | Rat Uterus OTR | 8.9 nM | [1][2][4][5] |

| Human Uterus OTR | 26 nM | [1][4][5] | |

| Coyote Brain OTR (Ki) | 12.38 nM | [6] | |

| Human Liver VP Receptor | 510 nM | [4] | |

| Human Kidney VP Receptor | 960 nM | [4] | |

| Rat Liver VP Receptor | 890 nM | [4] | |

| Rat Kidney VP Receptor | 2400 nM | [4] | |

| Vasopressin V1a Receptor | 370 nM | [2] | |

| Vasopressin V2 Receptor | 570 nM | [2] | |

| pA2 | Isolated Rat Uterus | 8.9 | [5] |

Table 2: In Vivo Efficacy

| Parameter | Animal Model | Route of Administration | Value | Reference(s) |

| AD50 | In situ Rat Uterus | Intravenous (i.v.) | 0.35 mg/kg | [5] |

| In situ Rat Uterus | Intraduodenal (i.d.) | 7.0 mg/kg | [5] |

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Route of Administration | Value | Reference(s) |

| t1/2 | Rat | Intravenous (i.v.) | ~2 hr | [4][7] |

| Dog | Intravenous (i.v.) | ~2 hr | [4][7] | |

| Plasma Clearance | Rat | Intravenous (i.v.) | 23 - 36 ml/min/kg | [4][7] |

| Dog | Intravenous (i.v.) | 23 - 36 ml/min/kg | [4][7] | |

| Vdss | Rat | Intravenous (i.v.) | 2.0 - 2.6 L/kg | [4][7] |

| Dog | Intravenous (i.v.) | 3.4 - 4.9 L/kg | [4][7] | |

| Oral Bioavailability | Female Rat (5 mg/kg) | Oral (p.o.) | 14% | [4][8] |

| Male Rat (5 mg/kg) | Oral (p.o.) | 18% | [4][8] | |

| Female Rat (25 mg/kg) | Oral (p.o.) | 17% | [4] | |

| Male Rat (25 mg/kg) | Oral (p.o.) | 41% | [4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway inhibited by L-368,899 and a typical experimental workflow for its evaluation.

Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by L-368,899.

Caption: General Experimental Workflow for the Evaluation of L-368,899.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of L-368,899.

Radioligand Binding Assay for Oxytocin Receptor Affinity

Objective: To determine the binding affinity (IC50 and Ki) of L-368,899 for the oxytocin receptor.

Materials:

-

Tissue source for OTR (e.g., rat or human uterine tissue, or cells expressing recombinant OTR).

-

Radioligand: [3H]oxytocin or a selective radio-labeled OTR antagonist.

-

This compound.

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add in triplicate:

-

A constant concentration of radioligand (typically at or near its Kd value).

-

A constant amount of membrane protein (e.g., 50-100 µg).

-

Increasing concentrations of L-368,899 (e.g., 0.1 nM to 10 µM).

-

For determination of non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) in a separate set of wells.

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of L-368,899.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Uterine Contraction Assay

Objective: To determine the functional antagonist activity (pA2) of L-368,899 on oxytocin-induced uterine contractions.

Materials:

-

Female Sprague-Dawley rats, estrogen-primed.

-

Oxytocin.

-

This compound.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, 11 glucose), aerated with 95% O2/5% CO2.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Euthanize an estrogen-primed female rat and excise the uterine horns.

-

Dissect longitudinal myometrial strips (e.g., 2 x 10 mm) in cold Krebs-Henseleit solution.

-

-

Organ Bath Setup:

-

Mount the uterine strips vertically in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the buffer.

-

-

Experimental Protocol:

-

After equilibration, record spontaneous contractions.

-

Perform a cumulative concentration-response curve for oxytocin to establish a baseline response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of L-368,899 for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of L-368,899, repeat the cumulative concentration-response curve for oxytocin.

-

Repeat this procedure with several different concentrations of L-368,899.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Construct concentration-response curves for oxytocin in the absence and presence of different concentrations of L-368,899.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log molar concentration of L-368,899. The x-intercept of the linear regression gives the pA2 value.

-

In Vivo Model of Preterm Labor in Rats

Objective: To determine the in vivo efficacy (AD50) of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

-

Pregnant or estrogen-primed female Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

Oxytocin.

-

This compound.

-

Saline or appropriate vehicle.

-

Intrauterine pressure catheter or strain gauge.

-

Data acquisition system for monitoring uterine activity.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain anesthesia throughout the experiment.

-

Surgically implant an intrauterine pressure catheter or attach a strain gauge to the uterus to monitor contractions.

-

Cannulate a femoral vein for intravenous administration of compounds.

-

-

Experimental Protocol:

-

Allow the animal to stabilize after surgery.

-

Administer a continuous intravenous infusion of oxytocin at a dose that produces regular, submaximal uterine contractions.

-

Once a stable pattern of contractions is established, administer a single intravenous bolus of L-368,899 at a specific dose.

-

Monitor uterine activity continuously for a defined period after administration of the antagonist.

-

Repeat the procedure in different animals with a range of doses of L-368,899.

-

-

Data Analysis:

-

Quantify the inhibition of uterine contractions (e.g., reduction in frequency, amplitude, or area under the curve) at each dose of L-368,899.

-

Plot the percentage of inhibition against the dose of L-368,899.

-

Calculate the AD50 (the dose required to produce 50% of the maximal inhibition) using non-linear regression analysis.

-

Synthesis Overview

The synthesis of L-368,899 is a multi-step process. A key step in the synthesis involves the formation of an amide bond between l-((7,7-Dimethyl-2-endo-amino-bicyclo(2.2.1)heptan-l-yl)methanesulfonyl)-4-(2-methylphenyl)piperazine and (2S)-amino-4-(methylsulfonyl)butyric acid. A patent describes a process for this peptide segment condensation using a two-phase solvent mixture (water and an immiscible organic solvent) with a coupling reagent such as ethyl-3-(3-dimethylamino)propyl carbodiimide (B86325) hydrochloride (EDC) and an additive to preserve chiral integrity. The full synthetic route is detailed in European Patent Application EP 0 532 097.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with demonstrated oral bioavailability and in vivo efficacy in preclinical models. Its favorable pharmacological profile has made it a critical tool for investigating the physiological roles of oxytocin and a lead compound in the development of tocolytic agents for the management of preterm labor.[3][9] This guide provides foundational data and methodologies to aid researchers in the continued exploration and application of this important pharmacological agent.

References

- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 3. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 6. explore.openalex.org [explore.openalex.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO1995027727A2 - Process for peptide segment condensation - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

L-368,899 Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its oral bioavailability and ability to cross the blood-brain barrier have made it a valuable tool in pharmacological research to investigate the diverse roles of the oxytocin system in both peripheral and central physiological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a summary of its pharmacokinetic profile are also presented to facilitate its application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a synthetic small molecule with the chemical name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride.[1] Its structure is characterized by a camphor-sulfonamide core, which is believed to mimic the dipeptide portion of cyclic hexapeptide oxytocin antagonists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H43ClN4O5S2 | [2][3] |

| Molecular Weight | 591.22 g/mol | [2][3] |

| CAS Number | 160312-62-9 | [2] |

| Appearance | Solid powder | [2][3] |

| Purity | ≥97% (HPLC) | [1] |

| Solubility | Soluble in Water (up to 100 mM) and DMSO (up to 100 mM) | [1] |

| Storage | Store at -20°C | [1] |

| SMILES | CC1(C)[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)(=O)=O)CC[C@@H]1C[C@@H]2NC(--INVALID-LINK--N)=O.Cl | [1] |

| IUPAC Name | (2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide;hydrochloride | [3] |

Pharmacology

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling. This blockade of OTR activation leads to the inhibition of oxytocin-mediated physiological responses.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by an agonist like oxytocin, the receptor initiates a signaling cascade that results in various cellular responses, most notably the contraction of smooth muscle. L-368,899, by blocking the initial binding of oxytocin, prevents the activation of this pathway.

Potency and Selectivity

L-368,899 is a potent antagonist of the oxytocin receptor with high selectivity over the structurally related vasopressin (V1a and V2) receptors.

Table 2: In Vitro Potency and Selectivity of L-368,899

| Target | Species | IC50 | Reference |

| Oxytocin Receptor | Rat (uterus) | 8.9 nM | [2] |

| Oxytocin Receptor | Human (uterus) | 26 nM | [2] |

| Vasopressin V1a Receptor | Human | 370 nM | [1] |

| Vasopressin V2 Receptor | Human | 570 nM | [1] |

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties in several species, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of L-368,899

| Parameter | Species | Value | Route | Dose | Reference |

| Oral Bioavailability | Rat (female) | 14% | Oral | 5 mg/kg | [2] |

| Oral Bioavailability | Rat (male) | 18% | Oral | 5 mg/kg | [2] |

| Half-life (t1/2) | Rat | ~2 hours | IV | 1, 2.5, 10 mg/kg | [2] |

| Half-life (t1/2) | Dog | ~2 hours | IV | 1, 2.5, 10 mg/kg | [2] |

| Plasma Clearance | Rat | 23-36 mL/min/kg | IV | 1, 2.5 mg/kg | [2] |

| Plasma Clearance | Dog | 23-36 mL/min/kg | IV | 1, 2.5, 10 mg/kg | [2] |

| Volume of Distribution (Vdss) | Rat | 2.0-2.6 L/kg | IV | 1, 2.5, 10 mg/kg | [2] |

| Volume of Distribution (Vdss) | Dog | 3.4-4.9 L/kg | IV | 1, 2.5, 10 mg/kg | [2] |

Experimental Protocols

In Vitro Oxytocin Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

Methodology:

-

Tissue Preparation: Homogenize tissues known to express the oxytocin receptor (e.g., rat or human uterine tissue) in an appropriate buffer.

-

Incubation: In a multi-well plate, incubate the tissue homogenate with a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of L-368,899.

-

Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. The IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats

This protocol outlines the procedure to assess the in vivo antagonist activity of L-368,899 on uterine contractions.

Methodology:

-

Animal Preparation: Anesthetize a female rat in estrus. Insert a pressure-sensitive balloon catheter into the uterine horn to monitor intrauterine pressure.

-

Drug Administration: Administer L-368,899 intravenously (i.v.) or intraduodenally (i.d.).

-

Oxytocin Challenge: After a set period following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.

-

Measurement: Record the uterine contractions as changes in intrauterine pressure.

-

Data Analysis: Quantify the inhibitory effect of L-368,899 by comparing the amplitude and frequency of oxytocin-induced contractions in treated versus vehicle-control animals. The AD50 (the dose of L-368,899 that causes a 50% reduction in the oxytocin response) can be calculated.

Analytical Method for L-368,899 in Plasma (HPLC-FD)

This method describes the quantification of L-368,899 in plasma samples using High-Performance Liquid Chromatography with Fluorescence Detection.

Methodology:

-

Sample Preparation: Extract L-368,899 from plasma samples using liquid-liquid extraction.

-

Derivatization: Derivatize the primary amino group of L-368,899 with a fluorescent tagging agent to enhance detection sensitivity.

-

HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use an appropriate mobile phase gradient to achieve separation from endogenous plasma components.

-

Fluorescence Detection: Monitor the column effluent with a fluorescence detector set at the optimal excitation and emission wavelengths for the derivatized L-368,899.

-

Quantification: Construct a standard curve using known concentrations of L-368,899 in plasma. Quantify the concentration of L-368,899 in the unknown samples by comparing their peak areas to the standard curve.

Synthesis

The chemical synthesis of this compound has been described in detail by Williams et al. in the Journal of Medicinal Chemistry (1994, 37, 565-571). The synthesis involves a multi-step process starting from commercially available materials.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its favorable pharmacokinetic profile and demonstrated in vitro and in vivo activity make it an indispensable tool for researchers investigating the physiological and pathological roles of the oxytocin system. The detailed information and protocols provided in this guide are intended to support the effective use of this compound in a research and drug development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of L-368,899 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OXTR).[1][2] Originally developed for the potential management of preterm labor, it has become a widely utilized tool in neuroscience research to investigate the role of the oxytocin system in various behaviors.[3][4][5][6] This document provides a comprehensive overview of the in vitro characteristics of L-368,899, summarizing its binding affinity, selectivity profile, and the experimental protocols used for its characterization.

Binding Affinity and Potency

L-368,899 demonstrates high affinity for the oxytocin receptor across multiple species. The inhibitory concentration (IC50) and binding affinity (Ki) values are crucial metrics for quantifying its potency.

Table 2.1: Oxytocin Receptor (OXTR) Binding Affinity of L-368,899

| Species/Tissue | Parameter | Value (nM) | Reference(s) |

| General | IC50 | 8.9 | [7] |

| Rat Uterus | IC50 | 8.9 | [1][2][8][9] |

| Human Uterus | IC50 | 26 | [1][2][8][9] |

| Coyote Brain | Ki | 12.38 | [3] |

Receptor Selectivity Profile

A critical attribute of a pharmacological tool is its selectivity for the intended target over other related receptors. L-368,899 exhibits significant selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a and V2).

Table 3.1: Selectivity of L-368,899 for Vasopressin Receptors

| Receptor Subtype (Species/Tissue) | Parameter | Value (nM) | Selectivity (fold vs. OXTR IC50 of 8.9 nM) | Reference(s) |

| Vasopressin V1a | IC50 | 370 | ~42-fold | [7] |

| Vasopressin V2 | IC50 | 570 | ~64-fold | [7] |

| Vasopressin V1a (Coyote Brain) | Ki | 511.6 | ~41-fold (vs. Coyote OXTR Ki) | [3] |

| Vasopressin Receptor (Human Liver) | IC50 | 510 | ~57-fold | [1] |

| Vasopressin Receptor (Human Kidney) | IC50 | 960 | ~108-fold | [1] |

| Vasopressin Receptor (Rat Liver) | IC50 | 890 | ~100-fold | [1] |

| Vasopressin Receptor (Rat Kidney) | IC50 | 2400 | ~270-fold | [1] |

Note: One study using human brain tissue suggested that L-368,899 may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OXTR), recommending caution when using it as an OXTR-specific antagonist in human studies.[10]

Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR), primarily signaling through the Gq/11 pathway.[11] Antagonism by L-368,899 blocks the initiation of this cascade.

Caption: Oxytocin receptor signaling pathway and antagonism by L-368,899.

Experimental Protocols

The characterization of L-368,899 relies on established in vitro assays. The following is a detailed methodology for a competition binding assay, a common technique used to determine binding affinity.

Competition Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, L-368,899) to displace a radiolabeled ligand from its receptor.

Caption: Workflow for a competition radioligand binding assay.

Methodology Details:

-

Preparation of L-368,899 Solutions : A stock solution of this compound is prepared, for instance, at 10 mM in dimethyl sulfoxide (B87167) (DMSO).[3] From this stock, a serial dilution is performed to create working stocks with logarithmic molarities, typically ranging from 10 mM to 0.1 nM.[3]

-

Tissue Preparation : Brain tissue from regions known to express the target receptors (e.g., hippocampus for OXTR, lateral septum for AVPR1a) is dissected and homogenized in an appropriate buffer.[3]

-

Assay Incubation : The tissue homogenate is incubated with a constant concentration of a specific radioligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR) and varying concentrations of the competitor, L-368,899.[3][11] Tubes for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled ligand) are also included.

-

Separation and Detection : Following incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically via rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a gamma counter.

-

Data Analysis : The amount of specifically bound radioligand is plotted against the logarithm of the competitor (L-368,899) concentration. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of L-368,899 that displaces 50% of the specific binding of the radioligand) can be determined. The Ki (binding affinity constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Logical Relationship: Selectivity Profile

The utility of L-368,899 as a research tool is defined by its high affinity for the target receptor (OXTR) and significantly lower affinity for off-target receptors (V1aR, V2R).

Caption: Affinity profile of L-368,899 for oxytocin and vasopressin receptors.

Conclusion

The in vitro data robustly characterize L-368,899 as a potent and selective oxytocin receptor antagonist. Its high affinity for OXTR, coupled with a significantly lower affinity for vasopressin V1a and V2 receptors, makes it a valuable pharmacological agent for elucidating the physiological and behavioral roles of the oxytocin system. Researchers should, however, remain aware of species-specific differences in binding affinity and the potential for off-target effects at high concentrations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-368,899 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. medkoo.com [medkoo.com]

- 9. caymanchem.com [caymanchem.com]

- 10. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]

- 11. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

An In-depth Technical Guide on the Binding Affinity of L-368,899 Hydrochloride to Oxytocin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). The document collates quantitative binding affinity data, details the experimental protocols used for its determination, and visualizes key processes to facilitate a deeper understanding of its pharmacological profile.

Quantitative Binding Affinity Data

L-368,899 is a well-characterized OTR antagonist with high affinity and selectivity.[1] It is orally bioavailable and capable of crossing the blood-brain barrier, making it a valuable tool for investigating the central and peripheral roles of oxytocin.[1][2] The binding affinity of L-368,899 has been determined in various species and tissues, primarily through radioligand binding assays. The following table summarizes the key quantitative data.

| Species/Tissue | Receptor | Parameter | Value (nM) | Reference(s) |

| Rat Uterus | Oxytocin Receptor | IC₅₀ | 8.9 | [2][3][4][5][6][7][8] |

| Human Uterus | Oxytocin Receptor | IC₅₀ | 26 | [2][3][4][5][6][8] |

| Coyote Brain | Oxytocin Receptor | Kᵢ | 12.38 | [9] |

| Human Brain (Substantia Nigra) | Oxytocin Receptor | - | Lower affinity than ALS-III-61 | [10][11] |

| Human Liver | Vasopressin V₁ₐ Receptor | IC₅₀ | 370, 510 | [5][6][7] |

| Human Kidney | Vasopressin V₂ Receptor | IC₅₀ | 570, 960 | [5][6][7] |

| Rat Liver | Vasopressin V₁ₐ Receptor | IC₅₀ | 890 | [5] |

| Rat Kidney | Vasopressin V₂ Receptor | IC₅₀ | 2400 | [5] |

| Coyote Brain | Vasopressin V₁ₐ Receptor | Kᵢ | 511.6 | [9] |

Note: IC₅₀ is the half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibition constant for a drug; it is an indication of how potent an inhibitor is. A lower Kᵢ indicates a higher binding affinity.

L-368,899 displays a significantly higher affinity for the oxytocin receptor compared to vasopressin V₁ₐ and V₂ receptors, with over 40-fold selectivity.[3][7] However, one study suggests that in human brain tissue, L-368,899 may have a slightly higher affinity for the vasopressin V₁ₐ receptor than the oxytocin receptor.[10][11]

Experimental Protocols: Radioligand Binding Assay